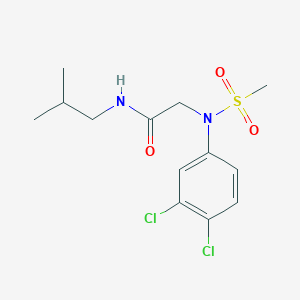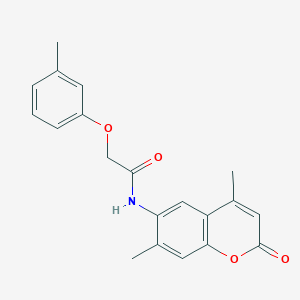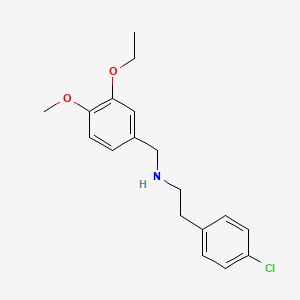
N~2~-(3,4-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3,4-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. DIDS is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
DIDS works by binding to the anion transporters and inhibiting their activity. It does this by blocking the movement of chloride ions across the cell membrane. This inhibition of anion transporters can lead to changes in intracellular pH, ion concentration, and cell volume.
Biochemical and Physiological Effects:
DIDS has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of the chloride-bicarbonate exchanger and the chloride channel, which can lead to changes in intracellular pH and ion concentration. DIDS has also been found to affect cell volume regulation by inhibiting the movement of chloride ions across the cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
DIDS has several advantages for lab experiments. It is a potent inhibitor of anion transporters and can be used at low concentrations. It is also relatively stable and can be stored for long periods of time. However, DIDS has some limitations. It can be toxic to cells at high concentrations and can also affect other transporters and channels in addition to the ones it is intended to inhibit.
Orientations Futures
There are several future directions for research involving DIDS. One area of interest is the role of DIDS in diseases such as cystic fibrosis and epilepsy. Another area is the development of more specific inhibitors of anion transporters that do not have the same limitations as DIDS. Finally, there is a need for more research into the biochemical and physiological effects of DIDS, as well as its potential therapeutic applications.
Conclusion:
In conclusion, DIDS is a chemical compound that has been widely used in scientific research for its ability to inhibit anion transporters. It has a range of biochemical and physiological effects and has been used to investigate the role of anion transporters in various physiological processes and diseases. While DIDS has some limitations, it remains an important tool for researchers studying anion transporters and their role in health and disease.
Méthodes De Synthèse
DIDS can be synthesized by reacting 3,4-dichloroaniline with isobutyl chloroformate to form N~2~-(3,4-dichlorophenyl)-N~1~-isobutylurea. This intermediate is then treated with sodium methanesulfonate to form DIDS.
Applications De Recherche Scientifique
DIDS has been extensively used in scientific research for its ability to inhibit anion transporters, such as the chloride-bicarbonate exchanger and the chloride channel. DIDS has been used to study the role of these transporters in various physiological processes, including acid-base balance, ion transport, and cell volume regulation. DIDS has also been used to investigate the role of these transporters in diseases such as cystic fibrosis, epilepsy, and hypertension.
Propriétés
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-9(2)7-16-13(18)8-17(21(3,19)20)10-4-5-11(14)12(15)6-10/h4-6,9H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXKNQCYJHCETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5006058.png)
![4-chloro-2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5006060.png)
![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5006067.png)
![5-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5006090.png)


![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5006118.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5006119.png)
![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)
![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate](/img/structure/B5006148.png)
![3-[(1-benzyl-4-piperidinyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5006151.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethylglycinamide](/img/structure/B5006169.png)